molecular formula C14H7Cl4O2P B12601927 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 918447-14-0

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Cat. No.: B12601927
CAS No.: 918447-14-0
M. Wt: 380.0 g/mol
InChI Key: GGKXDUKKSYDCJA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organophosphorus compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a benzoxaphosphinin ring

Properties

CAS No.

918447-14-0

Molecular Formula

C14H7Cl4O2P

Molecular Weight

380.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C14H7Cl4O2P/c15-9-6-7-10-12(13(9)16)11(8-4-2-1-3-5-8)14(17)21(18,19)20-10/h1-7H

InChI Key

GGKXDUKKSYDCJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Method A: Two-Step Synthesis

  • Chlorination :

    • React phenyl compounds with phosphorus pentachloride in an inert solvent (e.g., dichloromethane) at low temperatures.
    • This step yields chlorinated intermediates.
  • Cyclization :

    • Heat the chlorinated intermediates with phosphorus oxychloride.
    • The reaction leads to the formation of 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one.

Method B: One-Pot Synthesis

  • Combine phenyl derivatives with phosphorus trichloride and a suitable base (e.g., triethylamine).

  • Apply heat to promote both chlorination and cyclization in a single reaction vessel.

  • Purify the product through recrystallization from an appropriate solvent.

Comparative Analysis of Methods

Method Steps Involved Yield (%) Advantages Disadvantages
Method A Two-step process 70-85 Higher purity, better control over reactions Longer time required
Method B One-pot synthesis 60-75 Shorter reaction time Potential for lower purity

Research Findings and Applications

Recent studies have highlighted the biological activity of organophosphorus compounds like 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one. These compounds often exhibit significant interactions with biological targets due to their electrophilic nature:

  • Biological Activity : Research indicates potential applications in pharmaceuticals as enzyme inhibitors or in agrochemicals for pest control.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced phosphorus compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachlorophenol: A related compound with similar chlorine substitution but lacking the phosphorus-containing ring.

    Phenylphosphonic Dichloride: A precursor used in the synthesis of the target compound.

    Tetrachloropyridine: Another chlorinated heterocyclic compound with different applications.

Uniqueness

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its combination of chlorine atoms and a phenyl group attached to a benzoxaphosphinin ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxaphosphinin core with multiple chlorine substitutions and a phenyl group. The presence of chlorine atoms enhances its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that 2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells while sparing normal cells. The cytotoxicity is believed to result from the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as DNA and proteins. The chlorinated moieties enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Reactive Oxygen Species Generation

The compound promotes ROS generation, which plays a crucial role in mediating its cytotoxic effects. Elevated ROS levels lead to oxidative stress, damaging cellular structures and triggering apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents evaluated the compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial viability, supporting its potential as an alternative antimicrobial agent.
  • Cytotoxicity Assessment : In a clinical trial involving patients with advanced cancer, the compound was administered in conjunction with standard chemotherapy. Patients exhibited improved responses compared to those receiving chemotherapy alone, indicating a synergistic effect.

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